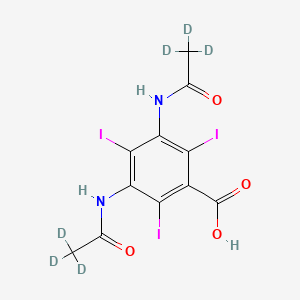

Coumarin-7-pinacolboronate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Coumarin Boronic Acid Pinacolate Ester is a chemical compound known for its fluorescent properties and its ability to detect reactive oxygen and nitrogen species. It is a more soluble form of Coumarin Boronic Acid and is used extensively in biochemical research for detecting peroxynitrite, hypochlorous acid, and hydrogen peroxide .

科学的研究の応用

Coumarin Boronic Acid Pinacolate Ester has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting reactive oxygen and nitrogen species

Biology: Employed in the study of oxidative stress and reactive species in biological systems

Medicine: Potential use in diagnostic tools for monitoring oxidative stress-related diseases

Industry: Utilized in the development of sensors and detection systems for environmental monitoring

作用機序

クマリンボロン酸ピナコレートエステルがその効果を発揮するメカニズムは、活性酸素および窒素種によるボロン酸エステル基の酸化を含みます。この酸化により、7-ヒドロキシクマリンが生成されます。これは蛍光性の生成物であり、蛍光分光法を使用して簡単に検出できます。 分子標的は、過硝酸、次亜塩素酸、過酸化水素であり、ボロン酸エステル基を酸化することが知られています .

類似化合物:

フェニルボロン酸ピナコールエステル: 有機合成で使用され、さまざまな化学反応のビルディングブロックとして使用される別のボロン酸エステル.

クマリンボロン酸: クマリンボロン酸ピナコレートエステルの母体化合物であり、同様の用途に使用されますが、溶解度が低くなります

独自性: クマリンボロン酸ピナコレートエステルは、クマリンボロン酸と比較して溶解度が向上しているため、水性環境での使用に適しています。 その強力な蛍光特性と複数の反応種を検出する能力は、生化学研究において貴重なツールとなっています .

Safety and Hazards

While specific safety and hazard information for Coumarin-7-pinacolboronate is not available, it’s important to note that chemicals should always be handled with appropriate safety measures. For instance, coumarin, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

将来の方向性

Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry. Coumarin core has been shown to form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders . Further investigations are necessitated to study the bioavailability of different coumarins which already showed good biological activities in previous studies .

生化学分析

Biochemical Properties

Coumarin-7-pinacolboronate plays a key role in biochemical reactions, particularly in the detection of various reactive oxygen species . The compound interacts with hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide . The nature of these interactions involves a nucleophilic reaction, where this compound and the reactive oxygen species undergo a reaction to produce a product .

Cellular Effects

They can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with various reactive oxygen species. The chemical reaction mechanisms are nearly identical for the reactions of this compound with hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide .

Temporal Effects in Laboratory Settings

Coumarins as a class of compounds have been widely used in fluorescence-based studies and applications .

Dosage Effects in Animal Models

Coumarins have been observed to have anticancer activity against human tumor cell lines in different animal models .

Metabolic Pathways

Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway .

Transport and Distribution

Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules .

Subcellular Localization

Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Coumarin Boronic Acid Pinacolate Ester typically involves the reaction of Coumarin Boronic Acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Coumarin Boronic Acid Pinacolate Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as column chromatography to achieve the desired purity levels .

化学反応の分析

反応の種類: クマリンボロン酸ピナコレートエステルは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化剤: 過硝酸、次亜塩素酸、過酸化水素。

溶媒: ジメチルスルホキシド(DMSO)、エタノール。

主要な生成物: クマリンボロン酸ピナコレートエステルの酸化から形成される主な生成物は、7-ヒドロキシクマリンであり、強い蛍光を示します .

4. 科学研究における用途

クマリンボロン酸ピナコレートエステルは、科学研究において幅広い用途を持っています。

類似化合物との比較

Phenylboronic Acid Pinacol Ester: Another boronic ester used in organic synthesis and as a building block in various chemical reactions.

Coumarin Boronic Acid: The parent compound of Coumarin Boronic Acid Pinacolate Ester, used for similar applications but with lower solubility

Uniqueness: Coumarin Boronic Acid Pinacolate Ester is unique due to its enhanced solubility compared to Coumarin Boronic Acid, making it more suitable for use in aqueous environments. Its strong fluorescent properties and ability to detect multiple reactive species make it a valuable tool in biochemical research .

特性

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNRAQZLNMHAOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675779 |

Source

|

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190788-61-5 |

Source

|

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Coumarin-7-pinacolboronate interact with reactive oxygen species like hydrogen peroxide, and what are the downstream effects of this interaction?

A1: this compound (CBU) acts as a fluorescent probe by reacting with specific reactive oxygen species (ROS), primarily hydrogen peroxide (H2O2). The reaction mechanism involves the oxidation of the boronate group within CBU by H2O2 []. This oxidation leads to the cleavage of the boronate moiety, transforming the non-fluorescent CBU into a highly fluorescent coumarin derivative. This change in fluorescence intensity allows researchers to detect and quantify H2O2 levels in various systems.

Q2: The research mentions that the reaction mechanism is similar for various ROS. Does this mean the reaction rate is also similar, or are there differences?

A2: While the chemical reaction mechanism for CBU with different ROS like hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide is nearly identical, the reaction rates vary significantly []. The specific chemical properties of each ROS influence the rate-limiting step of the reaction, leading to differences in reaction rates. This highlights the importance of considering the specific ROS being targeted when using CBU as a probe.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B563775.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)